2-Amino-3,5-dinitrobenzonitrile

Description

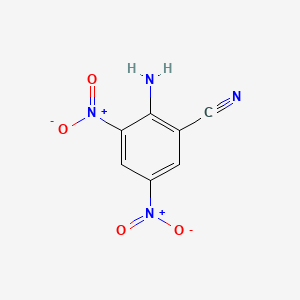

2-Amino-3,5-dinitrobenzonitrile (C₇H₄N₄O₄) is a substituted aromatic compound featuring an amino group (-NH₂), two nitro groups (-NO₂) at the 3- and 5-positions, and a nitrile (-CN) group at the 2-position. The nitro groups confer strong electron-withdrawing effects, influencing reactivity, stability, and applications in pharmaceuticals, materials science, and organic synthesis .

Properties

IUPAC Name |

2-amino-3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c8-3-4-1-5(10(12)13)2-6(7(4)9)11(14)15/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYSFSQPHCAGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066812 | |

| Record name | Benzonitrile, 2-amino-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22603-53-8 | |

| Record name | 2-Cyano-4,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22603-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-dinitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022603538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile,5-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-amino-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-amino-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3,5-DINITROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE81DV5UPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Methoxylation of Chlorobenzonitrile

Reaction:

$$

\text{2-Chlorobenzonitrile} + \text{NaOCH}_3 \xrightarrow{\text{Solvent}} \text{2-Methoxybenzonitrile}

$$

- Conditions:

- Solvent: Polar aprotic solvent (undisclosed)

- Temperature: 80–100°C

- Pressure: Autoclave conditions (1–2 MPa)

- Workup: Neutralization with acid, solvent recovery via rectification

Step 3: Ammoniation to Target Compound

Reaction:

$$

\text{2-Methoxy-3,5-dinitrobenzonitrile} + \text{NH}_3 \xrightarrow{\text{Chlorobenzene}} \text{2-Amino-3,5-dinitrobenzonitrile}

$$

| Parameter | Value |

|---|---|

| Solvent | Chlorobenzene |

| Ammonia | Liquid NH₃ (1:1.1 molar ratio) |

| Temperature | 110–120°C |

| Pressure | 1.5–1.8 MPa |

| Reaction Time | 5 hours |

| Yield | 84.5% |

| Purity (HPLC) | ≥97% (98.5% after refinement) |

Workup: Filtration, chlorobenzene recovery via rectification, and recrystallization for purity enhancement.

Direct Ammoniation of Pre-Nitrated Intermediate

A streamlined method skips early steps by starting with 2-methoxy-3,5-dinitrobenzonitrile:

Reaction Setup

Performance Metrics

| Metric | Result |

|---|---|

| Conversion Efficiency | >99% (by HPLC) |

| Isolated Yield | 84.5% |

| Byproduct | Methanol (recovered via distillation) |

- Eliminates nitration step complications (e.g., regioselectivity issues).

- Scalable to kilogram quantities with consistent purity.

Comparative Analysis of Methods

| Method | Steps | Key Advantage | Limitation |

|---|---|---|---|

| Multi-Step Synthesis | 3 | High intermediate purity | Labor-intensive workup steps |

| Direct Ammoniation | 1 | Shorter process, higher yield | Requires pre-nitrated substrate |

Critical Reaction Insights

- Solvent Choice: Chlorobenzene’s high boiling point (131°C) and inertness make it ideal for high-temperature ammoniation.

- Pressure Effects: Elevated pressure (1.5–1.8 MPa) ensures sufficient NH₃ solubility, driving the nucleophilic aromatic substitution.

- Byproduct Management: Methanol from demethylation is efficiently recovered via distillation, improving process economics.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of metal catalysts.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in an oxidized state.

Common Reagents and Conditions

Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon).

Substitution: Various nucleophiles under basic or acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 2,3,5-triaminobenzonitrile.

Substitution: Formation of substituted benzonitriles depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

Separation Science

- HPLC Separation : 2-Amino-3,5-dinitrobenzonitrile can be separated using reverse phase (RP) HPLC with simple mobile phases such as acetonitrile, water, and phosphoric acid . For applications requiring mass spectrometry (MS), phosphoric acid can be replaced with formic acid . Furthermore, the method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetics studies .

- Column Use : Newcrom R1 HPLC columns can be used to analyze this compound . For fast UPLC applications, smaller 3 µm particle columns are available .

Chemical Synthesis

- Precursor Compound : this compound can serve as a precursor in the synthesis of various compounds, such as 3-aminoindole-2-carbonitriles . It is also related to other benzonitrile compounds with various applications .

Biological Evaluation

- Antifungal Activity : Derivatives of 3,5-dinitrobenzoic acid, which are structurally related to this compound, have shown antifungal activity. For instance, ethyl 3,5-dinitrobenzoate exhibited potent antifungal activity against Candida albicans, Candida krusei, and Candida tropicalis . Propyl 3,5-dinitrobenzoate also presented antifungal activity, and their mechanism of action involves the fungal cell membrane, with interference in the synthesis of ergosterol .

Environmental monitoring

- Textile Allergens : Halogenated dinitrobenzenes, related to dinitrobenzonitrile compounds, have been identified in textiles, with some acting as extreme skin sensitizers . These compounds, including 1-chloro-2,4-dinitrobenzene, 2,5-DNCB, and 1-bromo-3,5-dinitrobenzene, have been detected in various garments, particularly those made of recycled polyester and in black-colored garments .

Hydrogels in Therapeutics

- Therapeutic Applications : While not a direct application of this compound, hydrogels containing various compounds are being explored for therapeutic applications, including cell-based therapies and drug delivery . The biocompatibility, modifiability, and tunability of hydrogels make them suitable for delivering bioactive substances .

Other Applications

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dinitrobenzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro groups can engage in electron-withdrawing interactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents at the 3- and 5-positions significantly alter electronic and steric properties. Key analogs include:

| Compound | Substituents (3,5-positions) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 2-Amino-3,5-dinitrobenzonitrile | NO₂, NO₂ | 222.14 g/mol | -NH₂, -CN, -NO₂ |

| 2-Amino-3,5-dichlorobenzonitrile | Cl, Cl | 201.03 g/mol | -NH₂, -CN, -Cl |

| 2-Amino-3,5-dibromobenzonitrile | Br, Br | 290.93 g/mol | -NH₂, -CN, -Br |

| 2-Amino-3,5-diiodobenzoic acid | I, I (as benzoic acid) | 433.93 g/mol | -NH₂, -COOH, -I |

Electronic Effects :

- Nitro groups (-NO₂) are stronger electron-withdrawing groups (EWGs) than halogens (-Cl, -Br, -I), leading to reduced electron density on the aromatic ring. This enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (NAS) under specific conditions .

Steric Effects :

- Iodine (in 2-amino-3,5-diiodobenzoic acid) introduces significant steric bulk, impacting molecular packing and crystal structure, as seen in hexachloridostannate(IV) dihydrate complexes .

This compound

Synthetic routes likely involve nitration of 2-aminobenzonitrile precursors. However, nitro groups complicate further functionalization due to their deactivating nature.

Halogenated Analogs

- 2-Amino-3,5-dichlorobenzonitrile: Synthesized via chlorination of 2-aminobenzonitrile or Sandmeyer reactions. Its chlorine atoms enable cross-coupling reactions for constructing bisquinazolinones or acridinone derivatives .

- 2-Amino-3,5-dibromobenzonitrile: Used in iodine-catalyzed condensations with cyclohexane-1,3-dione to form bisquinazolinones, followed by Suzuki coupling with arylboronic acids to yield tetraarylbisquinazolinones .

Key Reactivity Differences :

- Nitro-substituted compounds are less reactive in cross-coupling but may undergo reduction to amines (-NO₂ → -NH₂) for pharmaceutical applications.

- Halogenated analogs are versatile intermediates in metal-catalyzed reactions, enabling modular synthesis of heterocycles .

Physical and Spectral Properties

Melting Points and Solubility

- 2-Amino-3,5-dichlorobenzonitrile: Higher solubility in polar aprotic solvents (e.g., DMSO) due to moderate polarity .

- Nitro derivatives : Expected to have higher melting points and lower solubility in organic solvents due to strong intermolecular interactions (dipole-dipole, hydrogen bonding) .

Spectroscopic Data

- NMR: Amino protons in halogenated analogs resonate at δ 6.8–7.2 ppm (aromatic region), while nitro groups deshield adjacent protons, shifting signals downfield .

- IR : Nitriles (-CN) absorb at ~2220 cm⁻¹; nitro groups show symmetric/asymmetric stretching at ~1520 and ~1350 cm⁻¹ .

Nitro-Substituted Compounds

- Potential use as precursors for explosives or agrochemicals due to nitro group stability and energetic properties.

- Reduction to diamines could yield ligands for coordination chemistry or pharmaceutical intermediates.

Halogenated Analogs

- Pharmaceuticals: Bisquinazolinones from dibromo derivatives exhibit tunable photophysical properties (e.g., fluorescence) for optoelectronic materials .

- Coordination Chemistry : Dichloropyridinium salts form complexes with Sn(IV), relevant in catalysis or materials science .

Biological Activity

2-Amino-3,5-dinitrobenzonitrile (CAS Number: 24241-18-7) is a compound of significant interest due to its biological activity, particularly in terms of mutagenicity and potential antifungal properties. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of amino and nitro groups attached to a benzonitrile backbone. The molecular formula is , with a molecular weight of approximately 195.13 g/mol. Its structure is pivotal in influencing its biological activity.

Mutagenicity

Research indicates that this compound exhibits potent mutagenic properties. In the Ames test, it has been shown to induce mutations in bacterial strains, suggesting a strong potential for genotoxicity. This mutagenic effect is attributed to the compound's ability to form DNA adducts through nitroreduction processes, which are facilitated by enzymes such as nitroreductase and N-acetyltransferase .

Antifungal Activity

Recent studies have explored the antifungal potential of derivatives related to this compound. For instance, compounds derived from 3,5-dinitrobenzoic acid demonstrated significant antifungal activity against various Candida species. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans and 100 µg/mL against Candida krusei . The mechanism of action appears to involve disruption of the fungal cell membrane and interference with ergosterol synthesis.

Case Study 1: Mutagenicity Assessment

A study conducted on various nitroaniline derivatives, including this compound, assessed their mutagenic potential using the Ames test. The findings indicated that this compound was significantly more mutagenic compared to its unsubstituted counterparts. Specifically, it was noted that the presence of cyano and nitro groups enhances mutagenicity through increased interaction with DNA .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal agents derived from dinitrobenzene compounds, researchers synthesized several derivatives and evaluated their efficacy against fungal strains. The study revealed that certain derivatives of this compound exhibited promising antifungal properties, particularly against Candida species. The study emphasized the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

| Compound | Biological Activity | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | Mutagenic | N/A | DNA adduct formation |

| Ethyl 3,5-dinitrobenzoate | Antifungal (against C. albicans) | 125 | Disruption of cell membrane |

| Propyl 3,5-dinitrobenzoate | Antifungal (against C. krusei) | 100 | Interference with ergosterol synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3,5-dinitrobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitration and amination of substituted benzonitrile precursors. For example, diazotization/azo coupling with m-(diethylamino)acetanilide has been reported for related nitrobenzonitrile derivatives . Optimization involves adjusting nitrating agents (e.g., HNO₃/H₂SO₄ mixtures) and reaction temperatures (0–5°C for controlled nitration). Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) improves yield. Monitor reaction progress using TLC with UV detection at 254 nm.

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Diazotization/Azo Coupling | NaNO₂, HCl, Acetanilide | 60–75 | |

| Direct Nitration | HNO₃, H₂SO₄ | 45–55 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and nitrile/amino group positions. For example, the nitrile peak appears at ~110–120 ppm in ¹³C NMR .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) and detect nitro group degradation products.

- FT-IR : Peaks at ~2230 cm⁻¹ (C≡N stretch) and 1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

Q. How stable is this compound under different storage conditions?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials at 0–6°C under inert gas (e.g., argon) to prevent nitro group reduction or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation (e.g., amine or nitroso byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the amino and nitro groups in electrophilic substitution reactions?

- Methodological Answer : Conflicting data may arise from competing electronic effects (nitro as electron-withdrawing vs. amino as electron-donating). Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electron density distribution. Validate experimentally via regioselective bromination (e.g., Br₂ in acetic acid) and analyze products via X-ray crystallography . If discrepancies persist, consider steric effects from the nitrile group using molecular modeling (e.g., PyMOL) .

Q. What strategies are recommended for incorporating this compound into metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer : Leverage the nitrile group for ligand-metal coordination. Synthesize MOFs via solvothermal methods (e.g., Zn(NO₃)₂·6H₂O in DMF at 120°C for 24 hrs). Characterize porosity via BET surface area analysis and confirm structure with PXRD. Optimize ligand-to-metal ratios (1:2–1:4) to enhance framework stability .

Q. How can the compound serve as a precursor for bioactive molecule synthesis, and what are critical purification steps?

- Methodological Answer : The amino and nitro groups enable derivatization into heterocycles (e.g., benzimidazoles via condensation with aldehydes). For example, react with 4-fluorobenzaldehyde in glacial acetic acid (reflux, 6 hrs) to form a Schiff base. Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane eluent) and confirm bioactivity via enzyme inhibition assays (e.g., COX-2 inhibition at 10 µM) .

Data Contradiction Analysis

Q. How should researchers address inconsistent thermal decomposition profiles reported in literature?

- Methodological Answer : Discrepancies may arise from varying heating rates (5°C/min vs. 10°C/min) or sample purity. Perform TGA-DSC under standardized conditions (N₂ atmosphere, 5°C/min) with high-purity samples (>99%, verified by HPLC). Compare kinetic models (e.g., Kissinger method) to determine activation energy (Eₐ) and identify decomposition mechanisms (e.g., nitro group loss vs. ring fragmentation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.